2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Overview
Description
2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is an organic compound known for its unique electronic properties. It belongs to the class of diketopyrrolopyrrole (DPP) derivatives, which are widely studied for their applications in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The compound’s structure features a pyrrolo[3,4-c]pyrrole core substituted with thiophene rings and octyl chains, contributing to its solubility and processability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the condensation of a diketopyrrolopyrrole precursor with thiophene derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:
Organic Electronics: It is used in the fabrication of OFETs and OPVs due to its excellent charge transport properties and stability.
Flexible Electronics: The compound’s solubility and processability make it suitable for use in flexible electronic devices.
Photovoltaics: It is employed in the active layers of organic solar cells to enhance light absorption and charge separation.
Mechanism of Action
The mechanism by which 2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects is primarily through its electronic structure. The conjugated system allows for efficient charge transport, which is crucial for its applications in electronic devices. The presence of thiophene rings and octyl chains enhances its solubility and processability, facilitating its incorporation into various device architectures .
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene): Another widely used organic semiconductor with similar applications in OFETs and OPVs.
Poly{[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)}: Known for its high charge carrier mobility and stability.
Poly{2,5-bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione-alt-thieno[3,2-b]thiophene}: Exhibits similar electronic properties and is used in similar applications.
Uniqueness
2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to its specific combination of thiophene rings and octyl chains, which provide a balance of solubility, processability, and electronic properties. This makes it particularly suitable for use in flexible and printable electronic devices .
Properties
IUPAC Name |
2,5-dioctyl-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O2S2/c1-3-5-7-9-11-13-19-31-27(23-17-15-21-35-23)25-26(29(31)33)28(24-18-16-22-36-24)32(30(25)34)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRQUVDGOPUXJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744266 | |
Record name | 2,5-Dioctyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057401-08-7 | |
Record name | 2,5-Dioctyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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